2-Isobutoxybenzaldehyde
Overview
Description
Synthesis Analysis
While the synthesis of 2-isobutoxybenzaldehyde is not explicitly described in the papers, similar compounds such as 2,5-dimethoxybenzaldehyde and thiobenzaldehydes have been synthesized and studied. For example, the synthesis of rotational isomers of thiobenzaldehydes was achieved by desulfurization of cyclic polysulfides with phosphine reagents . This suggests that the synthesis of 2-isobutoxybenzaldehyde could potentially be performed through similar methods, involving the introduction of the isobutoxy functional group to the benzaldehyde core.
Molecular Structure Analysis
The molecular structure of benzaldehydes can be analyzed using techniques such as X-ray diffraction (XRD) and nuclear Overhauser effect (NOE) experiments. For instance, the molecular structures of rotational isomers of thiobenzaldehydes were determined by XRD and confirmed by NOE experiments . These methods could be applied to determine the molecular structure of 2-isobutoxybenzaldehyde, providing insights into its conformation and stability.
Chemical Reactions Analysis
Benzaldehydes are known to participate in various chemical reactions. The papers describe the reactivity of thiobenzaldehydes with hydrazine and m-chloroperoxybenzoic acid, showing differences in reactivity among isomers . Similarly, 2-bromobenzaldehydes were used to synthesize 1-aryl-1H-indazoles in the presence of a palladium catalyst . These studies indicate that 2-isobutoxybenzaldehyde could also engage in a range of chemical reactions, potentially leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes can be characterized by various spectroscopic and thermal methods. For example, the thermal behavior of 2,5-dimethoxybenzaldehyde was evaluated using thermogravimetric analysis, indicating stability up to 95 °C . Additionally, the electronic properties such as the molecular electrostatic potential and frontier molecular orbitals were determined using density functional theory (DFT) . These methods could be used to assess the physical and chemical properties of 2-isobutoxybenzaldehyde, including its stability, electronic structure, and reactivity descriptors.
Scientific Research Applications
Electrochemical Applications
2-Isobutoxybenzaldehyde, a derivative of hydroxybenzaldehyde, has been explored in the context of electrochemistry. For instance, dihydroxybenzaldehyde (DHB) isomers, closely related to 2-Isobutoxybenzaldehyde, can be electrodeposited onto electrodes, exhibiting catalytic activity in electrooxidation reactions. This suggests potential applications in the design of biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1996).
Organic Synthesis
2-Hydroxybenzaldehydes, closely related to 2-Isobutoxybenzaldehyde, are utilized in various organic synthesis reactions. For example, they can react with alkynes, alkenes, or allenes, leading to the production of diverse organic compounds (Kokubo et al., 1999). Moreover, salicylaldehydes, another derivative of hydroxybenzaldehyde, are used as key synthons in multicomponent reactions, especially in pharmaceutical production (Heravi et al., 2018).
Photostability and Proton Transfer Studies
In the field of photostability, studies on O-hydroxybenzaldehyde, which shares a structural similarity with 2-Isobutoxybenzaldehyde, reveal insights into excited-state intramolecular proton transfer and photoreactivity. This area of research has implications for understanding the stability and behavior of similar compounds under light exposure (Migani et al., 2008).
Medicinal Chemistry and Drug Synthesis
The synthesis of isovanillin, a derivative of hydroxybenzaldehyde and structurally related to 2-Isobutoxybenzaldehyde, is crucial in the food and pharmaceutical industries. This research highlights the growing interest in using biotechnology and plant cell culture technology for synthesizing such compounds, indicating potential applications in medicinal chemistry (Huang, 2015).
Chemical Analysis
2-Nitrobenzaldehyde, structurally similar to 2-Isobutoxybenzaldehyde, serves as a chemical actinometer for studying photochemical properties in solutions and ice. This application is significant in the field of environmental chemistry and photolytic studies (Galbavy et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylpropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSUVTUCVHXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397428 | |
Record name | 2-Isobutoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxybenzaldehyde | |
CAS RN |
81995-32-6 | |
Record name | 2-(2-Methylpropoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81995-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isobutoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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